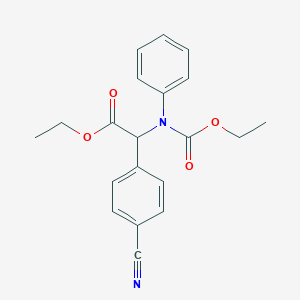
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their diverse reactivity and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate typically involves multi-step organic reactions. One common method is the esterification reaction, where an alcohol reacts with a carboxylic acid or its derivatives in the presence of an acid catalyst. The specific synthetic route may involve:
Formation of the cyanophenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a cyanide ion reacts with a halogenated benzene derivative.
Introduction of the ethoxycarbonyl group: This step may involve the reaction of the intermediate with ethyl chloroformate in the presence of a base.
Formation of the final product: The final step involves the coupling of the intermediate with aniline or a substituted aniline derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The phenyl and ethoxycarbonyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for bioactive compounds or pharmaceuticals.
Medicine: Potential use in drug development due to its structural features.
Industry: Applications in the production of agrochemicals, dyes, and materials.
作用机制
The mechanism of action of Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the compound’s intended use and require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-nitrophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a nitro group instead of a cyano group.
Ethyl 2-(4-methylphenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate: Similar structure with a methyl group instead of a cyano group.
Uniqueness
Ethyl 2-(4-cyanophenyl)-2-((ethoxycarbonyl)(phenyl)amino)acetate is unique due to the presence of the cyano group, which can impart different reactivity and properties compared to similar compounds with other substituents
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
ethyl 2-(4-cyanophenyl)-2-(N-ethoxycarbonylanilino)acetate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-19(23)18(16-12-10-15(14-21)11-13-16)22(20(24)26-4-2)17-8-6-5-7-9-17/h5-13,18H,3-4H2,1-2H3 |
InChI 键 |
OXDULZOETDLMAT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C#N)N(C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


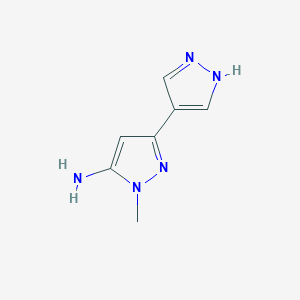
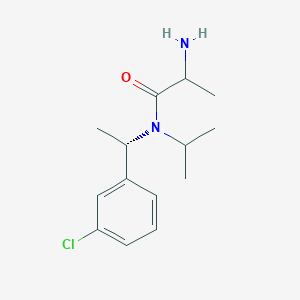
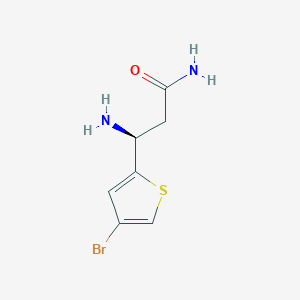
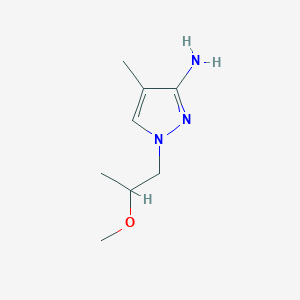
![2-Methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13087292.png)
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13087295.png)
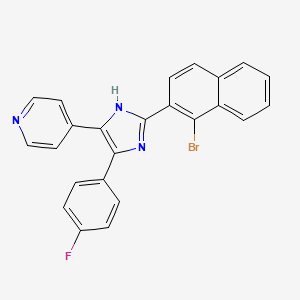
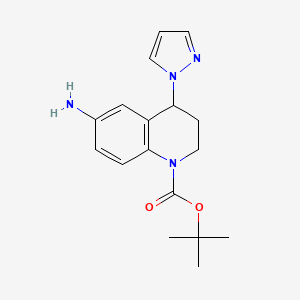
![1-cyclobutyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13087325.png)
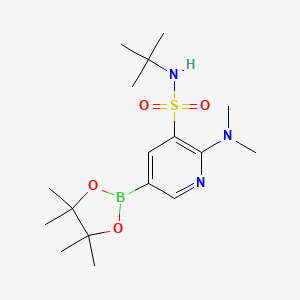
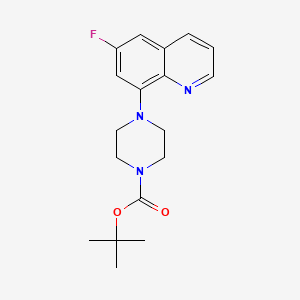
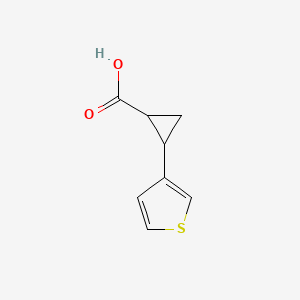
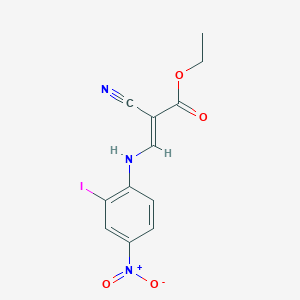
![2-(3-Bromophenyl)-8-chloroimidazo[1,2-A]pyrazine](/img/structure/B13087357.png)
